molecular formula C9H4Cl2N2O2 B8326416 2,6-Dichloro-3-nitroquinoline

2,6-Dichloro-3-nitroquinoline

Cat. No. B8326416
M. Wt: 243.04 g/mol
InChI Key: DNZXTVFJLWQIRG-UHFFFAOYSA-N
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Patent
US04444584

Procedure details

2,6-Dichloro-3-nitroquinoline was prepared by heating a mixture of 6-chloro-3-nitroquinoline-1-oxide and phosphorous oxychloride under reflux. The product was isolated as a nearly colourless crystalline solid, mp 190° C. Mass spectrum (m/e): 242 (parent ion; 90%); 196 (100%).
Name
6-chloro-3-nitroquinoline-1-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
196
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N+:8]([O-])=[CH:7][C:6]([N+:13]([O-:15])=[O:14])=[CH:5]2.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:7]1[C:6]([N+:13]([O-:15])=[O:14])=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Cl:1])[CH:3]=2)[N:8]=1

Inputs

Step One
Name
6-chloro-3-nitroquinoline-1-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C=C(C=[N+](C2=CC1)[O-])[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
196
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The product was isolated as a nearly colourless crystalline solid, mp 190° C

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C=C1[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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